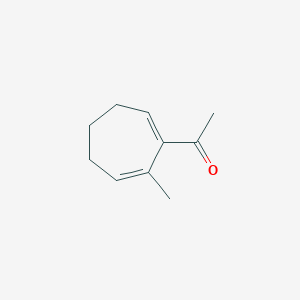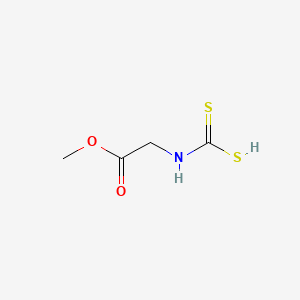![molecular formula C36H48N4O9 B13818346 1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIHYDRO-4-[3-[[[[3-[4-(3-METHOXYPHENYL)-1-PIPERIDINYL]PROPYL]AMINO]CARBONYL]AMINO]PHENYL]-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID 3,5-DIMETHYL ESTER L-LACTATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, piperidinyl, and pyridinedicarboxylic acid esters.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: This step involves the reaction of 3-methoxyphenyl with piperidine under controlled conditions to form the piperidinyl intermediate.
Coupling with Pyridinedicarboxylic Acid: The piperidinyl intermediate is then coupled with pyridinedicarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
- **Reduction
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Properties
Molecular Formula |
C36H48N4O9 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2-hydroxypropanoic acid |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6) |
InChI Key |
BYHJIPSVXAFCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
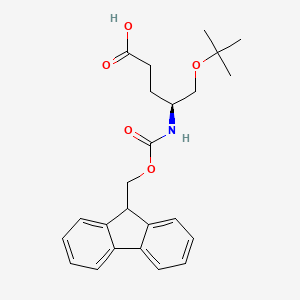
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

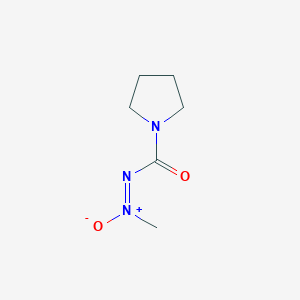
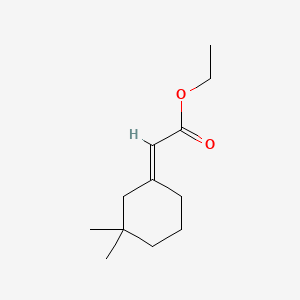
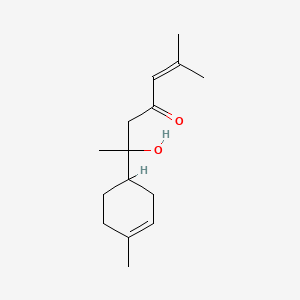
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)



